

In-Depth Technical Guide: The Mechanism of Action of SW155246 in Cancer Cells

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Compound of Interest

Compound Name: SW155246

Cat. No.: B163208

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Abstract

SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. In the context of oncology, the aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a well-established mechanism of gene silencing, contributing to tumorigenesis. **SW155246**, by inhibiting DNMT1, leads to passive demethylation of the genome during successive rounds of cell division. This reactivation of silenced tumor suppressor genes can induce cell cycle arrest, apoptosis, and a reduction in the malignant phenotype of cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of **SW155246**, including its molecular target, downstream cellular effects, and relevant experimental protocols.

Core Mechanism of Action: Selective DNMT1 Inhibition

SW155246 acts as a selective antagonist of human DNA methyltransferase 1 (DNMT1)[1][2][3]. DNMT1 is the primary enzyme responsible for copying pre-existing methylation patterns onto newly synthesized DNA strands during replication, a process known as maintenance methylation. Cancer cells often exhibit widespread alterations in DNA methylation, including the hypermethylation and subsequent silencing of tumor suppressor genes.

By selectively inhibiting DNMT1, **SW155246** disrupts the maintenance of these aberrant methylation patterns. As cancer cells proliferate, the newly synthesized DNA strands are not methylated at previously silenced loci. This leads to a progressive and passive demethylation of the genome over multiple cell cycles. The consequence of this demethylation is the re-expression of previously silenced tumor suppressor genes, which can in turn trigger anti-cancer cellular processes. A focused structure-activity relationship (SAR) analysis has highlighted that the hydroxyl group of **SW155246** is crucial for its inhibitory activity against human DNMT1[1].

Quantitative Data

The inhibitory activity of **SW155246** against DNMTs has been quantified, demonstrating its selectivity for DNMT1.

Target Enzyme	IC50 (μM)	Description	Reference
Human DNMT1 (hDNMT1)	1.2	Inhibition of His6-tagged human recombinant DNMT1 expressed in insect Sf9 cells.	[2][4]
Murine DNMT3A (mDNMT3A)	38	Inhibition of His6-tagged murine recombinant DNMT3A expressed in insect Sf9 cells.	[2][4]

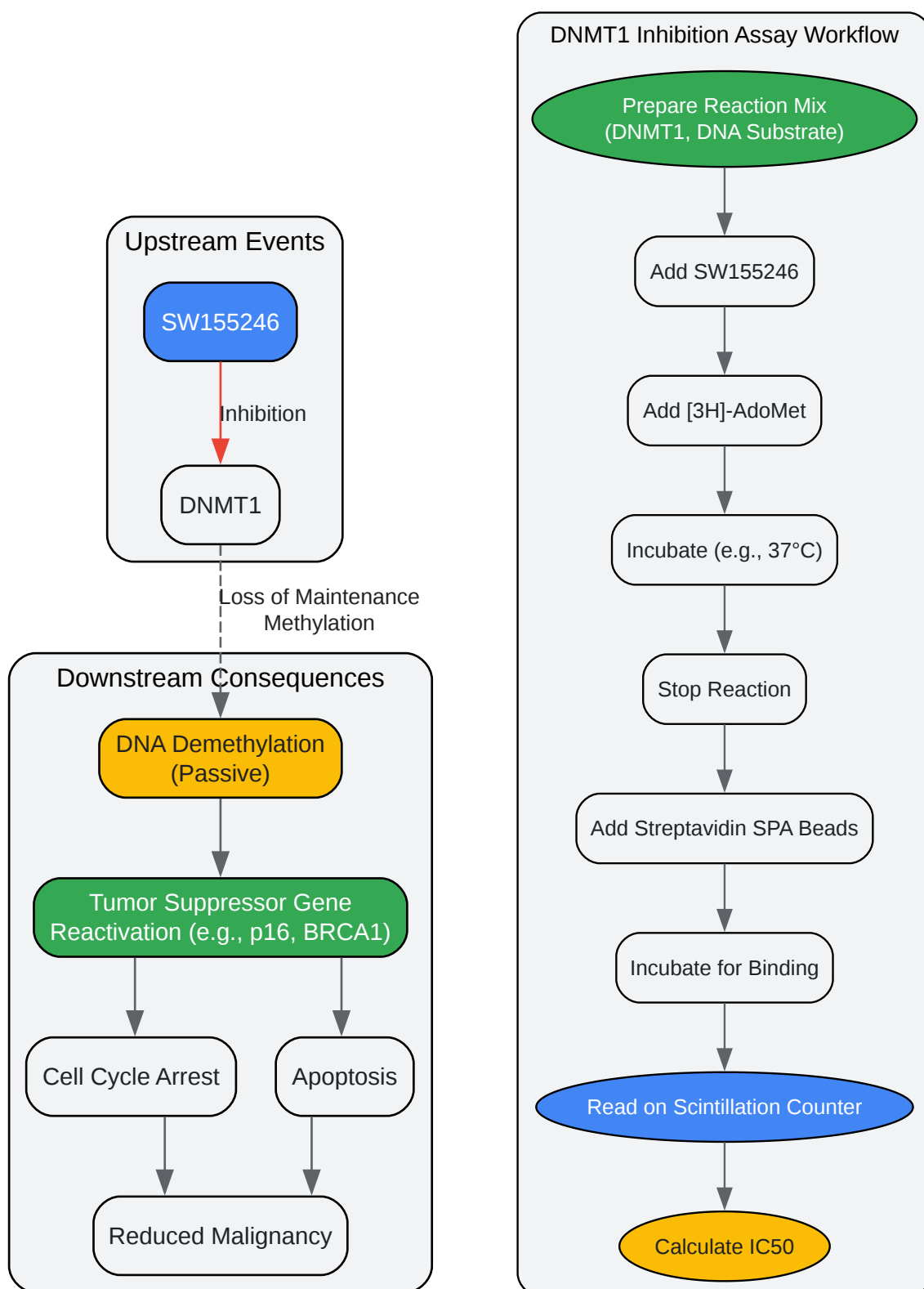
No specific cytotoxic IC50 values for **SW155246** in various cancer cell lines were identified in the public domain literature reviewed for this guide.

Signaling Pathways Modulated by SW155246

The primary mechanism of **SW155246** is the reversal of epigenetic silencing. This leads to the reactivation of multiple tumor suppressor pathways that are commonly inactivated in cancer.

Reactivation of Tumor Suppressor Genes

Inhibition of DNMT1 by **SW155246** leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes. This allows for the binding of transcription factors and the re-initiation of gene expression. Key tumor suppressor genes known to be silenced by hypermethylation in various cancers and potentially reactivated by **SW155246** include those involved in cell cycle control (e.g., p16^{INK4a}), DNA repair (e.g., BRCA1), and apoptosis (e.g., caspases).



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